molecular formula C12H14N2O B3391794 3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine CAS No. 2228714-99-4

3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine

Cat. No.: B3391794
CAS No.: 2228714-99-4
M. Wt: 202.25 g/mol
InChI Key: FNQURMMDGAQCRK-UHFFFAOYSA-N
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Description

Isoxazoles are an important class of five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized using various methods. Two main ones include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .


Chemical Reactions Analysis

Isoxazoles have been found to possess different types of biological activity, which can be influenced by the substitution of various groups on the isoxazole ring . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Mechanism of Action

While the specific mechanism of action for “3-(2-Phenylpropan-2-YL)isoxazol-5-amine” is not available, isoxazoles in general have been found to exhibit a range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Future Directions

Given the wide range of biological activities associated with isoxazoles, there is significant interest in developing new synthetic strategies and designing new isoxazole derivatives . This ongoing research could lead to the development of clinically viable drugs using isoxazoles .

Properties

IUPAC Name

3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2,9-6-4-3-5-7-9)10-8-11(13)15-14-10/h3-8H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQURMMDGAQCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228714-99-4
Record name 3-(2-phenylpropan-2-yl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine
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3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 3
3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 4
3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 5
3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 6
3-(2-Phenylpropan-2-yl)-1,2-oxazol-5-amine

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